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molecular formula C5H4BrClN2 B1592412 3-(Bromomethyl)-6-chloropyridazine CAS No. 859161-48-1

3-(Bromomethyl)-6-chloropyridazine

Cat. No. B1592412
M. Wt: 207.45 g/mol
InChI Key: GVXWGEMPRMESSK-UHFFFAOYSA-N
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Patent
US08178534B2

Procedure details

A solution of 3-Chloro-6-methyl-pyridazine 10A (5.12 g, 40 mmol) and NBS (8.90 g, 50 mmol) in CCl4 (300 mL) was refluxed under light (200 w) for 4 hours. The reaction mixture was cooled to room temperature and filtered. The solid residue was washed thoroughly with Cl4C and filtered. The filtrates was combined, concentrated to small volume and loaded on to a silica gel column. The column was eluted with 50% hexane/ethyl acetate to give 2.2 g of desired product (10B) which was dried in vacuum and used immediately in next step. ESI-MS:m/z 206.9 (M+H)+.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.C1C(=O)N([Br:16])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:16][CH2:8][C:5]1[N:4]=[N:3][C:2]([Cl:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C
Name
Quantity
8.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid residue was washed thoroughly with Cl4C
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to small volume
WASH
Type
WASH
Details
The column was eluted with 50% hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrCC=1N=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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